4-Methyl-2-p-tolylazo-phenylamine

Description

The exact mass of the compound 4-Methyl-2-p-tolylazo-phenylamine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1.25e-04 m0.5 [ug/ml]. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Methyl-2-p-tolylazo-phenylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methyl-2-p-tolylazo-phenylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-2-[(4-methylphenyl)diazenyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3/c1-10-3-6-12(7-4-10)16-17-14-9-11(2)5-8-13(14)15/h3-9H,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBVUAJTZGSWJDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N=NC2=C(C=CC(=C2)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70341270 | |

| Record name | 4-Methyl-2-p-tolylazo-phenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70341270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24831572 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

58010-91-6 | |

| Record name | 4-Methyl-2-p-tolylazo-phenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70341270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(P-TOLYLAZO)-P-TOLUIDINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 4-Methyl-2-p-tolylazo-phenylamine (C.I. Solvent Yellow 3)

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physicochemical properties of 4-Methyl-2-p-tolylazo-phenylamine, a monoazo compound widely known by its industrial designation, C.I. Solvent Yellow 3. Understanding these fundamental characteristics is critical for its application, analytical detection, toxicological assessment, and potential relevance in drug development contexts.

Chemical Identity and Structure

Accurate identification is the foundation of all scientific inquiry. 4-Methyl-2-p-tolylazo-phenylamine is registered under several synonyms, which are crucial to recognize when searching literature and databases.

| Identifier | Value |

| IUPAC Name | 2-Methyl-4-((2-methylphenyl)azo)benzenamine |

| Common Names | 4-Methyl-2-p-tolylazo-phenylamine, o-Aminoazotoluene, 4-Amino-2',3-dimethylazobenzene |

| Color Index Name | C.I. Solvent Yellow 3, C.I. 11160 |

| CAS Number | 97-56-3[1][2][3] |

| Molecular Formula | C₁₄H₁₅N₃[1][2][3] |

| Molecular Weight | 225.29 g/mol [1][3] |

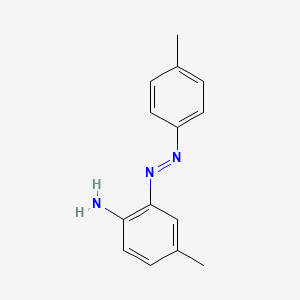

The molecule's structure, characterized by two substituted benzene rings linked by an azo group (-N=N-), is fundamental to its properties. The presence of methyl and amino groups significantly influences its polarity, solubility, and chemical reactivity.

Caption: Chemical structure of 4-Methyl-2-p-tolylazo-phenylamine.

Core Physicochemical Properties

The physicochemical profile of a compound dictates its behavior in various systems, from simple solutions to complex biological matrices.

Table 1: Summary of Key Physicochemical Properties

| Property | Value | Source |

| Physical Form | Yellow to reddish-brown/golden crystals or powder.[2] | PubChem[2] |

| Melting Point | 100-102 °C (212-216 °F) | World Dye Variety[1], PubChem[2] |

| Boiling Point | Sublimes above 150 °C (302 °F) | PubChem[2] |

| Water Solubility | Insoluble (<1 mg/mL).[1][2] Estimated at 7.64 mg/L at 25°C.[4] | World Dye Variety, PubChem, Guidechem |

| Organic Solubility | Soluble in ethanol, acetone, toluene, chloroform, ether, oils, and fats.[1][2][4][5] | Multiple Sources |

| Log Kow (Octanol/Water) | 3.92 (estimated) | Guidechem[4] |

| Vapor Pressure | 7.5 x 10⁻⁷ mm Hg at 25 °C (extrapolated) | PubChem[2] |

Solubility Profile: A Tale of Polarity

The solubility of Solvent Yellow 3 is a direct consequence of its molecular structure. The large, nonpolar surface area conferred by the two aromatic rings makes it virtually insoluble in water.[1][2] Conversely, it readily dissolves in a wide range of nonpolar and moderately polar organic solvents such as acetone, ethanol, toluene, and chloroform.[1][2][5]

Expert Insight: This pronounced lipophilicity, quantified by a high estimated Log Kow of 3.92, is a critical parameter in a drug development context.[4] It suggests the compound will readily partition into lipid membranes, a key factor for predicting absorption, distribution, metabolism, and excretion (ADME) properties, as well as potential bioaccumulation.

Melting Point and Thermal Stability

The compound presents as a crystalline solid with a defined melting point of approximately 100-102 °C.[1][2] This relatively sharp melting range is indicative of a pure substance. When heated to decomposition, it is reported to emit toxic fumes of nitrogen oxides.[2] This thermal instability is an important consideration for safe handling, storage, and formulation processes.

Acid-Base Behavior and Spectral Properties

The presence of the primary amine (-NH₂) group and the azo linkage (-N=N-) imparts weak basicity to the molecule. In acidic conditions, these sites can be protonated, leading to significant changes in solubility and color.

The compound is yellow, a result of its chromophore—the conjugated system of pi electrons spanning the azo bridge and aromatic rings. This system absorbs light in the violet-blue region of the visible spectrum, causing the complementary yellow color to be perceived. In concentrated sulfuric acid, the solution appears brown, shifting to a red-orange solution upon dilution.[1] This halochromism (color change with pH) is a characteristic feature of many azo dyes.

Analytical Characterization

Robust analytical methods are essential for the quantification and identification of Solvent Yellow 3 in various matrices, from quality control of raw materials to environmental or biological monitoring.

Spectroscopic Analysis

UV-Visible Spectroscopy is the primary technique for quantifying the dye in solution. Due to the extended π-electron system, Solvent Yellow 3 exhibits strong absorbance in the UV-visible range. In a 50% alcoholic solution with 1 N hydrochloric acid, maximum absorption wavelengths (λmax) are observed at 326 nm and 490 nm.[4]

Mass Spectrometry provides definitive structural information. Intense peaks are typically observed at m/z 225 (corresponding to the molecular ion), 134, 107, and 79.[4]

Chromatographic Separation

High-Performance Liquid Chromatography (HPLC) is the method of choice for separating and quantifying Solvent Yellow 3 from complex mixtures. A reverse-phase method is typically employed.

Expert Insight: The choice of a C18 column is logical due to the nonpolar nature of the analyte. The mobile phase, a mixture of an organic solvent (like methanol or acetonitrile) and water, allows for the fine-tuning of retention time. A gradient elution may be necessary for samples containing impurities with a wide range of polarities. UV detection at one of its λmax values (e.g., 490 nm) provides high sensitivity and selectivity.

Experimental Protocols

The following protocols are standardized workflows for determining key physicochemical properties. They are designed to be self-validating by including system suitability and quality control checks.

Protocol: Determination of UV-Vis Absorption Spectrum

This protocol outlines the steps to determine the λmax and absorptivity of Solvent Yellow 3.

Methodology:

-

Preparation of Stock Solution: Accurately weigh ~10 mg of Solvent Yellow 3 and dissolve it in 100 mL of absolute ethanol to create a 100 µg/mL stock solution.

-

Preparation of Working Standards: Prepare a serial dilution from the stock solution to create standards of 1, 2, 5, and 10 µg/mL in ethanol.

-

Instrument Setup: Use a calibrated double-beam UV-Vis spectrophotometer. Set the wavelength range from 200 to 700 nm. Use absolute ethanol as the blank reference.

-

Spectral Scan: Scan the 5 µg/mL working standard to determine the wavelength(s) of maximum absorbance (λmax).

-

Calibration Curve: Measure the absorbance of each working standard at the determined λmax.

-

Data Analysis: Plot a calibration curve of absorbance versus concentration. The curve should be linear with a correlation coefficient (R²) > 0.995. This validates the method within this concentration range.

Caption: Experimental workflow for HPLC analysis of Solvent Yellow 3.

Toxicological and Safety Considerations

It is important to note that Solvent Yellow 3 (as o-Aminoazotoluene) is recognized as a compound with carcinogenic properties. [2]Studies have shown evidence of carcinogenicity in experimental animals. [6]Therefore, handling requires strict safety protocols, including the use of personal protective equipment (gloves, lab coat, safety glasses) and working within a well-ventilated fume hood to avoid inhalation of the powder or exposure to solutions.

References

-

World Dye Variety. (2012, September 19). Solvent Yellow 3. Retrieved from [Link]

-

Office of Environmental Health Hazard Assessment (OEHHA). (2011, July 1). C I Disperse Yellow 3. Retrieved from [Link]

-

PubChem. C.I. Disperse Yellow 3. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. o-Aminoazotoluene. National Center for Biotechnology Information. Retrieved from [Link]

-

International Agency for Research on Cancer (IARC). (1990). Disperse Yellow 3. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 48. Retrieved from [Link]

-

National Center for Biotechnology Information. (1990). Disperse Yellow 3. In: Some Flame Retardants and Textile Chemicals, and Exposures in the Textile Manufacturing Industry. Retrieved from [Link]

-

BioCrick. Solvent Yellow 3. Retrieved from [Link]

-

Pharmaffiliates. Amino-4-dimethylazobenzene-2',3. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Molecular Structure and Characterization of 4-Methyl-2-p-tolylazo-phenylamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the synthesis, molecular structure, and characterization of the azo compound 4-Methyl-2-p-tolylazo-phenylamine. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but the underlying scientific rationale, ensuring a robust understanding for researchers and professionals in drug development and materials science.

Introduction: The Significance of Aryl Azo Amines

Aryl azo compounds, characterized by the R-N=N-R' functional group, are a cornerstone of synthetic chemistry, with wide-ranging applications as dyes, pigments, and pH indicators. Their utility extends into the pharmaceutical and biomedical fields, where they serve as potential therapeutic agents and molecular probes. The compound 4-Methyl-2-p-tolylazo-phenylamine, a substituted aromatic azo amine, presents a compelling subject for study due to the influence of its specific substitution pattern on its electronic, spectroscopic, and structural properties. Understanding the synthesis and detailed characterization of this molecule is crucial for harnessing its potential in various applications.

Section 1: Synthesis of 4-Methyl-2-p-tolylazo-phenylamine via Azo Coupling

The synthesis of 4-Methyl-2-p-tolylazo-phenylamine is achieved through a classic electrophilic aromatic substitution reaction known as azo coupling. This two-step process involves the diazotization of a primary aromatic amine followed by its reaction with a coupling agent, in this case, another aromatic amine.

The Causality behind Reagent Selection and Reaction Conditions

The choice of p-toluidine (4-methylaniline) as the diazo component and m-toluidine (3-methylaniline) as the coupling component is deliberate. P-toluidine forms a relatively stable diazonium salt under acidic conditions and low temperatures. M-toluidine is an effective coupling partner due to the activating, ortho-, para-directing amino group, which facilitates the electrophilic attack of the diazonium ion. The methyl group on m-toluidine further enhances the electron density of the ring, promoting the coupling reaction. The coupling is directed to the position para to the amino group and ortho to the methyl group, leading to the desired product.

Experimental Workflow: A Self-Validating Protocol

The synthesis is a meticulously controlled process where each step is critical for the final yield and purity.

Caption: Synthesis workflow for 4-Methyl-2-p-tolylazo-phenylamine.

Detailed Experimental Protocol

Step 1: Diazotization of p-Toluidine

-

Dissolve p-toluidine in a solution of concentrated hydrochloric acid and water.

-

Cool the solution to 0-5 °C in an ice bath to ensure the stability of the resulting diazonium salt.[1]

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise while maintaining the temperature below 5 °C. The slow addition is crucial to control the exothermic reaction and prevent the decomposition of nitrous acid.

-

The formation of the p-tolyl diazonium chloride solution is indicated by a slight color change.

Step 2: Azo Coupling

-

In a separate beaker, dissolve m-toluidine in glacial acetic acid. The acidic medium is necessary for the coupling reaction with an aromatic amine.

-

Cool the m-toluidine solution in an ice bath.

-

Slowly add the freshly prepared, cold p-tolyl diazonium chloride solution to the m-toluidine solution with constant stirring.

-

A brightly colored precipitate of 4-Methyl-2-p-tolylazo-phenylamine will form.[2]

-

Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure the completion of the reaction.

Step 3: Isolation and Purification

-

Collect the crude product by vacuum filtration.

-

Wash the precipitate with cold water to remove any unreacted salts and acids.

-

Purify the product by recrystallization from a suitable solvent, such as ethanol, to obtain pure crystals of 4-Methyl-2-p-tolylazo-phenylamine.

Section 2: Spectroscopic Characterization

A multi-faceted spectroscopic approach is essential for the unambiguous structural elucidation and characterization of 4-Methyl-2-p-tolylazo-phenylamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl protons. The integration of these signals will correspond to the number of protons in each environment. The chemical shifts and coupling patterns will be influenced by the electronic effects of the amino and azo groups.

¹³C NMR Spectroscopy: The carbon NMR spectrum will reveal the number of unique carbon environments in the molecule. The chemical shifts of the aromatic carbons will be indicative of the substitution pattern.

| Predicted ¹H and ¹³C NMR Data |

| ¹H NMR (predicted): Aromatic protons (multiplets in the range of 6.5-8.0 ppm), Amino proton (a broad singlet), Methyl protons (two singlets around 2.2-2.5 ppm). |

| ¹³C NMR (predicted): Aromatic carbons (signals between 110-155 ppm), Methyl carbons (signals around 20-25 ppm). |

Note: Specific chemical shifts will depend on the solvent and the instrument's magnetic field strength.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For 4-Methyl-2-p-tolylazo-phenylamine (C₁₄H₁₅N₃), the expected molecular weight is approximately 225.3 g/mol .

Expected Fragmentation Pattern: Under electron ionization (EI), the molecular ion peak (M⁺) is expected to be observed. Characteristic fragmentation patterns for azo compounds often involve cleavage of the C-N bonds adjacent to the azo group and the N=N bond itself.[3] Common fragments would include the tolyl and methylphenylamine radical cations.

Caption: Predicted mass spectrometry fragmentation pathway.

UV-Visible Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. Azo compounds are known for their strong absorption in the visible region, which is responsible for their color. The spectrum of 4-Methyl-2-p-tolylazo-phenylamine is expected to show two main absorption bands:

-

π → π* transition: A high-intensity band in the UV region (around 250-350 nm) corresponding to the electronic transitions within the aromatic rings.

-

n → π* transition: A lower-intensity band in the visible region (around 400-500 nm) associated with the azo group, which gives the compound its characteristic color.[4][5]

The position and intensity of these bands are sensitive to the solvent polarity and the pH of the medium.

| Expected UV-Vis Absorption Data |

| λ_max (π → π): ~280 - 320 nm |

| λ_max (n → π): ~410 - 450 nm |

Section 3: Structural Elucidation via X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

The Rationale for Crystallographic Analysis

Obtaining a single crystal of 4-Methyl-2-p-tolylazo-phenylamine suitable for X-ray analysis would provide invaluable information, including:

-

Confirmation of Connectivity: Unambiguously confirming the synthesized molecular structure.

-

Bond Lengths and Angles: Providing precise measurements of all bond lengths and angles.

-

Molecular Conformation: Revealing the dihedral angles and the overall shape of the molecule.

-

Intermolecular Interactions: Elucidating the packing of molecules in the crystal lattice and identifying any hydrogen bonding or π-π stacking interactions.[6][7]

Experimental Protocol for Crystal Growth and Data Collection

Crystal Growth:

-

Dissolve the purified 4-Methyl-2-p-tolylazo-phenylamine in a minimal amount of a suitable hot solvent (e.g., ethanol, acetone, or a solvent mixture).

-

Allow the solution to cool slowly and undisturbed at room temperature. Slow evaporation of the solvent can also promote the growth of single crystals.

Data Collection and Structure Refinement:

-

A suitable single crystal is mounted on a goniometer.

-

The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations.

-

X-ray diffraction data are collected using a diffractometer.

-

The collected data are processed, and the crystal structure is solved and refined using specialized software.

Conclusion

This technical guide has outlined a comprehensive approach to the synthesis, characterization, and structural elucidation of 4-Methyl-2-p-tolylazo-phenylamine. By understanding the causality behind the experimental choices and employing a suite of powerful analytical techniques, researchers can confidently prepare and characterize this and other related aryl azo compounds. The detailed protocols and expected data provided herein serve as a valuable resource for scientists and professionals engaged in the development of new materials and therapeutic agents.

References

-

PubChem. 4-Methyl-2-(phenylazo)phenol. National Center for Biotechnology Information. [Link]

-

ResearchGate. Synthesis, Spectral Analysis, Spectroscopic Characterization and Second Order Hyperpolarizability of 2-Amino-4-Methylpyridiniium-4-Hydroxybenzolate Crystal. [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. Synthesis, structure, and UV–VIS absorption spectra of azo dyes derived from (dialkylamino)thiazole dimers. Royal Society of Chemistry. [Link]

-

MDPI. Syntheses and Crystal Structures of Three Chiral Oxazolidinones with Different Ring Conformations. [Link]

-

ResearchGate. Mass fragmentations (m/z values) of phenethylamines and tryptamines.... [Link]

- Google Patents.

-

Journal of the Chemical Society, Perkin Transactions 2. Preparations, X-ray crystal structure determinations, and base strength measurements of substituted tritylamines. Royal Society of Chemistry. [Link]

-

ResearchGate. A): UV–Vis absorption spectra of azo–compounds 1 e, 2 e and 3 e.... [Link]

-

National Center for Biotechnology Information. Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. [Link]

-

Journal of Basrah Researches ((Sciences)). Synthesis and Characterization of Some Metals Complexes with New Acidicazo Ligand 4-[(2-Amino-4-Phenylazo)-Methyl]-Cyclohexane Carboxylic Acid. [Link]

-

National Center for Biotechnology Information. The continuous flow synthesis of azos. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

SpringerLink. A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight. [Link]

-

ResearchGate. (PDF) SYNTHESIS AND CHARACTERIZATION OF 4-METHYL-2-PHENYL-4-((5-PHENYL-2H-TETRAZOL-2-YL)METHYL)-4,5-DIHYDROOXAZOLE. [Link]

-

MDPI. Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. [Link]

-

National Center for Biotechnology Information. X-ray structure, hirshfeld surfaces and interaction energy studies of 2,2-diphenyl-1-oxa-3-oxonia-2-boratanaphthalene. [Link]

-

ResearchGate. Characteristic Fragmentation Patterns of Some 4-(phenylazo)phenols Obtained by Electron Impact Mass Spectrometry. [Link]

-

Doc Brown's Chemistry. uv-visible light absorption spectra of azo dyes molecular structure chromophores disperse .... [Link]

-

MDPI. Synthesis, Spectroscopic Characterization and Biological Studies of Mn(II), Cu(II), Ni(II), Co(II) and Zn(II) Complexes with New Schiff Base of 2-((Pyrazine-2-ylimino)methyl)phenol. [Link]

- Google Patents. Preparation method of 2-methyl-4-nitrophenylamine.

-

The Chinese University of Hong Kong. Experiment 8 Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol. [Link]

-

The Journal of Chemical Physics. An assessment of different electronic structure approaches for modeling time-resolved x-ray absorption spectroscopy. [Link]

-

ResearchGate. How to measure aromatic amine compounds using uv/visible spectrophotometer?. [Link]

-

West Virginia University. CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. [Link]

-

MDPI. Synthesis of New Azo Compounds Based on N-(4-Hydroxypheneyl)maleimide and N-(4-Methylpheneyl)maleimide. [Link]

-

National Center for Biotechnology Information. Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. [Link]

-

University of Calcutta. Organic Chemistry-4. [Link]

-

The Royal Society of Chemistry. Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. [Link]

-

National Center for Biotechnology Information. 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. [Link]

-

Wikipedia. Azo coupling. [Link]

- Google Patents. Method for synthesizing 2-methyl-1-[4-(methylthio)phenyl]-2-(4-morpholinyl)-1-propanon.

Sources

- 1. The continuous flow synthesis of azos - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cuhk.edu.hk [cuhk.edu.hk]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, structure, and UV–VIS absorption spectra of azo dyes derived from (dialkylamino)thiazole dimers [ ] - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight [comptes-rendus.academie-sciences.fr]

- 6. Syntheses and Crystal Structures of Three Chiral Oxazolidinones with Different Ring Conformations [mdpi.com]

- 7. Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4’,3’:2,3]pyridazino[4,5-b]indole and Its Precursor | MDPI [mdpi.com]

potential biological activity of 4-Methyl-2-p-tolylazo-phenylamine

An In-Depth Technical Guide to the Potential Biological Activity of 4-Methyl-2-p-tolylazo-phenylamine

Authored by: A Senior Application Scientist

Foreword

The vast chemical space of azo compounds, characterized by the vibrant chromophoric azo group (-N=N-), has long been a cornerstone of the dye industry.[1][2] However, their structural versatility and rich electronic properties have increasingly drawn the attention of medicinal chemists and drug discovery professionals.[1] This guide delves into the scientific rationale and experimental blueprint for investigating the potential biological activities of a specific, yet under-explored, member of this class: 4-Methyl-2-p-tolylazo-phenylamine.

While direct biological data for this exact molecule is sparse in publicly accessible literature, its structural motifs—an aromatic azo linkage flanked by substituted phenyl rings—provide a strong foundation for hypothesizing a range of pharmacological effects. This document serves as a comprehensive roadmap for researchers, outlining the scientific basis for investigating its potential antimicrobial and cytotoxic properties, and providing detailed, field-proven protocols for its systematic evaluation.

Molecular Profile and Rationale for Investigation

Chemical Structure: 4-Methyl-2-p-tolylazo-phenylamine

Molecular Formula: C₁₄H₁₅N₃

Core Features:

-

Azo Group (-N=N-): This functional group is the cornerstone of the molecule's potential bioactivity. It can act as a hydrogen bond acceptor and is susceptible to enzymatic reduction, particularly under hypoxic conditions, which can lead to the formation of aromatic amines.[1][3] This bioreductive activation is a key mechanism for the biological effects of some azo compounds.

-

Aromatic Scaffolds: The presence of two substituted benzene rings (a p-tolyl group and a methyl-phenylamine group) provides a lipophilic character, which can facilitate membrane translocation. The specific substitution patterns can influence electronic properties and steric interactions with biological targets.

The historical precedent for the biological activity of azo compounds is well-established. Prontosil, the first commercially available antibacterial antibiotic, is an azo dye that is metabolized in vivo to the active agent sulfanilamide.[4] This seminal discovery highlights the potential of azo compounds as prodrugs. More broadly, various azo derivatives have been explored for a wide spectrum of pharmacological applications, including antibacterial, antifungal, anticancer, and anti-inflammatory roles.[1][4][5] This collective evidence provides a compelling rationale for the systematic investigation of 4-Methyl-2-p-tolylazo-phenylamine as a novel bioactive agent.

Hypothesized Biological Activities and Mechanistic Considerations

Based on the extensive literature on analogous azo compounds, we can formulate several primary hypotheses regarding the potential bioactivity of 4-Methyl-2-p-tolylazo-phenylamine.

Antimicrobial and Antifungal Potential

A significant body of research demonstrates the antimicrobial properties of azo compounds against a range of pathogenic bacteria and fungi.[6][7][8][9] The proposed investigations should therefore include screening against representative Gram-positive and Gram-negative bacteria, as well as fungal species.

Potential Mechanism of Action: The antimicrobial action of azo compounds is often linked to their ability to interfere with essential cellular processes. For instance, some azo derivatives are known to inhibit dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial folate synthesis pathway.[1] The structural similarity to sulfonamides, which act on this pathway, supports this hypothesis. Additionally, the planarity and electronic properties of the molecule could allow for intercalation with DNA or binding to key enzymes, thereby disrupting cellular function.

Caption: Hypothesized antimicrobial mechanisms of action.

Cytotoxic and Anticancer Potential

The antineoplastic activity of azo dyes has been demonstrated against various cancer cell lines, including those from breast, lung, and cervical cancers.[10][11][12] Therefore, a primary objective is to assess the cytotoxicity of 4-Methyl-2-p-tolylazo-phenylamine against a panel of human cancer cell lines.

Potential Mechanism of Action: A key hypothesis revolves around the reductive cleavage of the azo bond, which is often more pronounced in the hypoxic microenvironment of solid tumors. This reduction would release two aromatic amine metabolites, which could be the primary cytotoxic agents. These amines or their metabolites can form adducts with DNA, leading to genotoxicity and apoptosis. Furthermore, the parent compound or its metabolites could inhibit critical signaling pathways involved in cell proliferation and survival.

Caption: Hypothesized bioreductive activation pathway in cancer cells.

Comprehensive Experimental Workflow for Biological Evaluation

A tiered screening approach is recommended to efficiently evaluate the biological potential of 4-Methyl-2-p-tolylazo-phenylamine.[13][14] This cascade begins with broad primary screening, followed by more detailed secondary assays for promising activities.

Caption: Tiered workflow for biological activity screening.

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the test compound.

Objective: To quantify the lowest concentration of 4-Methyl-2-p-tolylazo-phenylamine that inhibits the visible growth of a microorganism.

Materials:

-

96-well microtiter plates (sterile)

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

-

Bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922)

-

Fungal strains (e.g., Candida albicans ATCC 90028)

-

Test compound stock solution (e.g., 10 mg/mL in DMSO)

-

Positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

-

Resazurin solution (for viability indication)

-

Multichannel pipette

Procedure:

-

Preparation of Inoculum: Culture the microbial strains overnight. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, then dilute to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the appropriate broth.

-

Serial Dilution: Add 100 µL of broth to all wells of a 96-well plate. Dispense 100 µL of the test compound stock solution into the first well of a row and perform a 2-fold serial dilution across the plate.

-

Inoculation: Add 100 µL of the prepared microbial inoculum to each well, bringing the final volume to 200 µL.

-

Controls:

-

Vehicle Control: Wells with inoculum and the highest concentration of DMSO used.

-

Positive Control: Wells with inoculum and a serial dilution of the standard antibiotic/antifungal.

-

Negative Control (Sterility): Wells with broth only.

-

Growth Control: Wells with inoculum and broth.

-

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or 24-48 hours for fungi.

-

MIC Determination: After incubation, add 20 µL of Resazurin solution to each well and incubate for another 2-4 hours. The MIC is the lowest concentration where the color remains blue (indicating inhibition) compared to the pink color of the growth control.

Protocol: Cytotoxicity Assessment (MTT Assay)

This protocol assesses the effect of the compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Objective: To determine the concentration of 4-Methyl-2-p-tolylazo-phenylamine that reduces the viability of a cancer cell line by 50% (IC₅₀).

Materials:

-

Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer)

-

Normal human cell line (e.g., HEK293) for selectivity assessment

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

Test compound stock solution (e.g., 10 mM in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Positive control (e.g., Doxorubicin)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.

-

Controls:

-

Vehicle Control: Cells treated with medium containing the highest concentration of DMSO.

-

Positive Control: Cells treated with a serial dilution of Doxorubicin.

-

Untreated Control: Cells with fresh medium only.

-

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

IC₅₀ Calculation: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Data Presentation and Interpretation

All quantitative data should be summarized in tables for clarity and ease of comparison.

Table 1: Antimicrobial Activity Summary

| Microorganism | Compound MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) | Fluconazole MIC (µg/mL) |

| S. aureus | Data | Data | N/A |

| E. coli | Data | Data | N/A |

| C. albicans | Data | N/A | Data |

Table 2: Cytotoxicity Profile

| Cell Line | Compound IC₅₀ (µM) | Doxorubicin IC₅₀ (µM) | Selectivity Index (SI)* |

| MCF-7 (Breast Cancer) | Data | Data | Data |

| A549 (Lung Cancer) | Data | Data | Data |

| HEK293 (Normal) | Data | Data | N/A |

*Selectivity Index (SI) = IC₅₀ in normal cells / IC₅₀ in cancer cells. A higher SI value indicates greater selectivity towards cancer cells.

Safety and Handling Precautions

Azo compounds and their potential breakdown products (aromatic amines) should be handled with care. Some aromatic amines are known or suspected carcinogens. Therefore, appropriate personal protective equipment (PPE), including gloves, lab coats, and safety glasses, should be worn at all times. All manipulations should be performed in a well-ventilated area or a chemical fume hood.

Conclusion and Future Directions

This guide provides a robust framework for the initial biological evaluation of 4-Methyl-2-p-tolylazo-phenylamine. The structural features of this molecule, viewed through the lens of existing research on azo compounds, suggest a promising potential for both antimicrobial and cytotoxic activities. The outlined experimental protocols are designed to provide clear, reproducible, and quantifiable data to either validate or refute these hypotheses.

Should primary screening yield positive results, future work should focus on elucidating the precise mechanisms of action. For antimicrobial "hits," this could involve investigating effects on bacterial membrane integrity or specific enzymatic pathways. For cytotoxic "hits," studies on apoptosis induction, cell cycle analysis, and the identification of reductive metabolites would be critical next steps. Ultimately, this systematic approach will determine if 4-Methyl-2-p-tolylazo-phenylamine or its derivatives warrant further development as therapeutic leads.

References

- MDPI. (n.d.). Synthesis and Study of Substituted Chalcones Combined with Fluoroazobenzenes—New Photoswitches for Application in Biological Systems.

- ResearchGate. (2024). 4-methyl-N-[5-[Phenylamino]Acetyl]-2-yl]Benzenesulfonamides: Synthesis, Characterization, and Preliminary Biological Evaluation.

- National Center for Biotechnology Information. (n.d.). 4-Methyl-2-(phenylazo)phenol. PubChem.

- Bentham Science. (2024). 4-methyl-N-[5-[Phenylamino]Acetyl]-2-yl]Benzenesulfonamides: Synthesis, Characterization, and Preliminary Biological Evaluation.

- National Center for Biotechnology Information. (n.d.). 1-((4-Methylphenyl)azo)-2-naphthalenol. PubChem.

- National Center for Biotechnology Information. (n.d.). The effect of Azo-dyes on glioblastoma cells in vitro. PMC.

- ResearchGate. (n.d.). AZO COMPOUNDS WITH ANTIMICROBIAL ACTIVITY.

- International Journal of Health & Medical Research. (2025). Biological Activity of Azo Compounds: A Comprehensive Review.

- European Commission. (n.d.). Opinion of the Scientific Committee on Consumer Safety on toluene-2,5-diamine (A5).

- National Center for Biotechnology Information. (n.d.). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. PMC.

- Walsh Medical Media. (n.d.). Review in Azo Compounds and its Biological Activity.

- Journal of Wildlife and Biodiversity. (2023). Analytical study and cytotoxicity test of azo dye in vitro.

- Sciforum. (n.d.). AZO COMPOUNDS WITH ANTIMICROBIAL ACTIVITY.

- ResearchGate. (2025). 2-Amino-1-Methyl-6-Phenylimidazo[4,5-b]Pyridine (PhIP) is Selectively Toxic to Primary Dopaminergic Neurons In Vitro.

- DergiPark. (2020). Cytotoxic and Genotoxic Effects of Some Azo Dyes in Allium cepa Root Tip Cells.

- ResearchGate. (2025). Evaluation of the Effect of Azo Group on the Biological Activity of 1-(4-Methylphenylazo)-2-naphthol.

- National Center for Biotechnology Information. (2020). Synthesis and In Vitro Antimicrobial and Anthelminthic Evaluation of Naphtholic and Phenolic Azo Dyes. PMC.

- David Discovers Drug Discovery. (n.d.). Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies.

- National Center for Biotechnology Information. (n.d.). Physiology and biochemistry of reduction of azo compounds by Shewanella strains relevant to electron transport chain.

- ResearchGate. (2026). Review in Synthesis and Biological Activities of Azo Compounds.

- ResearchGate. (2018). SYNTHESIS AND CHARACTERIZATION OF 4-METHYL-2-PHENYL-4-((5-PHENYL-2H-TETRAZOL-2-YL)METHYL)-4,5-DIHYDROOXAZOLE.

- ResearchGate. (n.d.). Cytotoxicity of target azo dyes and azo based chromene compounds against three different cancer cell lines.

- MDPI. (n.d.). Azo Dyes and the Microbial World: Synthesis, Breakdown, and Bioactivity.

- Charnwood Discovery. (n.d.). How to Develop Effective in vitro Assays for Early Drug Discovery.

- European Chemicals Agency. (n.d.). 1-(4-methyl-2-nitrophenylazo)-2-naphthol - Substance Information.

Sources

- 1. ijhmr.com [ijhmr.com]

- 2. walshmedicalmedia.com [walshmedicalmedia.com]

- 3. Physiology and biochemistry of reduction of azo compounds by Shewanella strains relevant to electron transport chain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. eurekaselect.com [eurekaselect.com]

- 6. researchgate.net [researchgate.net]

- 7. sciforum.net [sciforum.net]

- 8. Synthesis and In Vitro Antimicrobial and Anthelminthic Evaluation of Naphtholic and Phenolic Azo Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. The effect of Azo-dyes on glioblastoma cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 14. accio.github.io [accio.github.io]

An In-depth Technical Guide to the Exploratory Research Applications of 4-Methyl-2-p-tolylazo-phenylamine

Disclaimer: The following technical guide addresses the exploratory research applications of 4-Methyl-2-p-tolylazo-phenylamine. Direct experimental data for this specific compound is limited in publicly accessible literature. Therefore, this guide has been constructed using established principles of azo chemistry and by drawing parallels with structurally analogous compounds. The protocols and potential applications described herein are intended to serve as a foundational framework for research and development professionals. All experimental procedures should be conducted with appropriate safety precautions and adapted as necessary based on laboratory findings.

Introduction: Unveiling the Potential of a Niche Arylazoarylamine

4-Methyl-2-p-tolylazo-phenylamine is a member of the vast family of azo compounds, characterized by the presence of a diazene functional group (–N=N–) connecting two aromatic rings. Specifically, it is an arylazoarylamine, a subclass known for its rich chromophoric properties and diverse chemical reactivity. While this particular molecule has not been the subject of extensive investigation, its structural motifs—a tolyl group, a methyl-substituted phenylamine, and the central azo bridge—suggest a fascinating landscape for exploratory research. This guide will provide a comprehensive overview of its predicted chemical profile, a robust synthesis and characterization workflow, and a detailed exploration of its potential applications in cutting-edge scientific domains. By leveraging data from analogous compounds, we can construct a logical and scientifically rigorous framework to unlock the potential of 4-Methyl-2-p-tolylazo-phenylamine.

I. Chemical Profile and Predicted Properties

A thorough understanding of the physicochemical properties of 4-Methyl-2-p-tolylazo-phenylamine is paramount for designing meaningful experiments. Based on its structure and data from similar azo dyes, we can predict the following characteristics:

| Property | Predicted Value/Characteristic | Basis for Prediction |

| Molecular Formula | C₁₄H₁₅N₃ | Structural analysis |

| Molecular Weight | 225.29 g/mol | Calculation from molecular formula |

| Appearance | Orange to reddish-brown crystalline solid | Typical for arylazoarylamines |

| Solubility | Soluble in common organic solvents (e.g., ethanol, acetone, benzene); sparingly soluble in water. | General solubility of azo dyes[1] |

| Melting Point | Estimated in the range of 100-120 °C | Comparison with structurally similar azo compounds |

| UV-Vis λmax | Expected in the 400-500 nm range in neutral solvents. | The extended π-conjugation system is characteristic of colored azo dyes that absorb in the visible region[2] |

II. Synthesis and Characterization: A Validated Workflow

The synthesis of 4-Methyl-2-p-tolylazo-phenylamine can be reliably achieved through a classic two-step diazotization and azo coupling reaction.[3][4] This process involves the conversion of an aromatic primary amine to a diazonium salt, which then acts as an electrophile in a coupling reaction with an electron-rich aromatic compound.

A. Synthesis Protocol

This protocol outlines the synthesis of 4-Methyl-2-p-tolylazo-phenylamine from p-toluidine and m-toluidine.

Step 1: Diazotization of p-Toluidine

-

Dissolution: In a 250 mL beaker, dissolve 10.7 g (0.1 mol) of p-toluidine in a mixture of 30 mL of concentrated hydrochloric acid and 50 mL of distilled water. Stir until a clear solution is obtained.

-

Cooling: Place the beaker in an ice-salt bath and cool the solution to 0-5 °C with continuous stirring.

-

Nitrite Addition: Slowly add a pre-cooled solution of 7.0 g (0.1 mol) of sodium nitrite in 20 mL of distilled water dropwise to the p-toluidine solution. Maintain the temperature below 5 °C throughout the addition.

-

Confirmation: After the complete addition of the sodium nitrite solution, stir the mixture for an additional 15 minutes. Test for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess). A slight excess is desirable to ensure complete diazotization.

Step 2: Azo Coupling with m-Toluidine

-

Coupling Solution Preparation: In a separate 500 mL beaker, dissolve 10.7 g (0.1 mol) of m-toluidine in a solution of 15 mL of concentrated hydrochloric acid and 100 mL of distilled water. Cool this solution to 0-5 °C in an ice-salt bath.

-

Coupling Reaction: Slowly add the freshly prepared p-tolyldiazonium chloride solution to the cold m-toluidine solution with vigorous stirring. A colored precipitate should form immediately.

-

pH Adjustment: Maintain a slightly acidic pH (around 4-6) during the coupling reaction by the dropwise addition of a 10% sodium hydroxide solution. This is crucial for activating the coupling component.[5]

-

Completion and Isolation: Continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure the completion of the coupling reaction.

-

Filtration and Washing: Isolate the crude 4-Methyl-2-p-tolylazo-phenylamine precipitate by vacuum filtration. Wash the solid with cold distilled water until the filtrate is neutral.

-

Drying and Recrystallization: Dry the product in a vacuum oven at 60 °C. For purification, recrystallize the crude product from a suitable solvent such as ethanol.

B. Characterization Workflow

A multi-technique approach is essential for the unambiguous structural confirmation and purity assessment of the synthesized compound.

-

Thin-Layer Chromatography (TLC):

-

Stationary Phase: Silica gel 60 F₂₅₄

-

Mobile Phase: A mixture of hexane and ethyl acetate (e.g., 8:2 v/v).

-

Visualization: UV light (254 nm and 365 nm) and iodine vapor.

-

Purpose: To monitor the progress of the reaction and assess the purity of the final product.

-

-

Spectroscopic Analysis:

-

Infrared (IR) Spectroscopy: To identify key functional groups. Expected characteristic peaks include N-H stretching (around 3300-3500 cm⁻¹), C-H stretching of aromatic and methyl groups (around 2850-3100 cm⁻¹), N=N stretching (around 1400-1450 cm⁻¹), and C=C aromatic ring stretching (around 1500-1600 cm⁻¹).[6]

-

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural elucidation. The spectra will reveal the number and types of protons and carbons, as well as their connectivity.[7][8][9]

-

UV-Visible (UV-Vis) Spectroscopy: To determine the absorption maximum (λmax) and molar absorptivity. The spectrum is expected to show a strong absorption band in the visible region, responsible for the compound's color.[10][11]

-

-

Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

III. Exploratory Research Applications

The unique structural features of 4-Methyl-2-p-tolylazo-phenylamine open up several avenues for exploratory research.

A. pH-Responsive Chromism: A Potential Acid-Base Indicator

Many azo dyes exhibit halochromism, a change in color with varying pH, making them excellent acid-base indicators.[1][12][13] The presence of the amino group and the azo bridge in 4-Methyl-2-p-tolylazo-phenylamine suggests that it could function as a pH indicator.

Hypothesized Mechanism: In acidic conditions, the lone pair of electrons on the amino group and the azo nitrogens can be protonated. This alters the electronic distribution within the conjugated π-system, leading to a shift in the absorption maximum and a visible color change.

Experimental Protocol: Evaluation as a pH Indicator

-

Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the purified compound in ethanol.

-

Buffer Preparation: Prepare a series of buffer solutions with pH values ranging from 1 to 14.

-

Spectrophotometric Analysis:

-

Add a small, constant volume of the stock solution to each buffer solution.

-

Record the UV-Vis absorption spectrum for each pH value.

-

Plot the absorbance at the λmax of the basic form versus pH to determine the pKa of the indicator.

-

-

Visual Color Change Determination: Observe and record the color of the solution at each pH to determine the visual transition range.

B. Nonlinear Optical (NLO) Materials

Azo compounds with donor-acceptor functionalities are known to exhibit significant nonlinear optical properties.[14][15][16] The tolyl group (electron-donating) and the azo group (electron-withdrawing) in the target molecule create a push-pull system, which is a key requirement for second-order NLO activity.

Causality: The asymmetric charge distribution in such molecules leads to a large molecular hyperpolarizability, a measure of the NLO response.

Experimental Protocol: Screening for NLO Properties

-

Sample Preparation: Prepare thin films of the compound by spin-coating a solution of the dye in a suitable polymer matrix (e.g., PMMA) onto a glass substrate.

-

Kurtz-Perry Powder Technique: This is a common method for screening second-harmonic generation (SHG) efficiency in powdered samples.

-

A pulsed laser beam is directed at the sample.

-

The intensity of the frequency-doubled light is measured and compared to a standard NLO material (e.g., potassium dihydrogen phosphate - KDP).

-

-

Z-Scan Technique: To determine the third-order nonlinear susceptibility, including the nonlinear refractive index and nonlinear absorption coefficient.[17]

C. Potential Biological Activity

Arylazoarylamines have been investigated for a range of biological activities, including antibacterial, antifungal, and anticancer properties.[18][19][20] The azo linkage is a key pharmacophore in some sulfonamide drugs.

Hypothesized Pathway: Disruption of Cellular Processes

The planar structure of the molecule could allow it to intercalate with DNA, while the azo bond can be susceptible to enzymatic reduction in vivo, potentially leading to the formation of cytotoxic metabolites.

Experimental Protocol: Preliminary Antimicrobial Screening

-

Microorganisms: A panel of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, and a fungal strain (e.g., Candida albicans).

-

Agar Well Diffusion Method:

-

Prepare agar plates inoculated with the test microorganisms.

-

Create wells in the agar and add different concentrations of the test compound dissolved in a suitable solvent (e.g., DMSO).

-

Incubate the plates and measure the diameter of the zone of inhibition around each well.

-

-

Minimum Inhibitory Concentration (MIC) Determination: Use a broth microdilution method to determine the lowest concentration of the compound that inhibits the visible growth of the microorganism.

IV. Conclusion and Future Directions

While 4-Methyl-2-p-tolylazo-phenylamine remains a relatively unexplored compound, its structural characteristics strongly suggest a rich potential for a variety of research applications. This guide provides a scientifically grounded framework for its synthesis, characterization, and initial exploration in the fields of sensor technology, materials science, and medicinal chemistry. The protocols and hypotheses presented herein, though based on analogous compounds, offer a solid starting point for researchers to embark on the systematic investigation of this intriguing molecule. Future work should focus on the experimental validation of the predicted properties and the optimization of the proposed protocols. The synthesis of a library of related derivatives with varying substitution patterns could further elucidate the structure-activity relationships and lead to the discovery of novel functional materials and bioactive compounds.

References

-

ResearchGate. (n.d.). Photophysical properties of aminoazobenzene derivatives. Retrieved from [Link]

-

PubMed. (2025). Thiazolotriazoles: Their Biological Activity and Structure-Activity Relationships. Retrieved from [Link]

-

ResearchGate. (n.d.). pH indicator and Azo Dye. Retrieved from [Link]

-

MDPI. (n.d.). NMR Characterization of Lignans. Retrieved from [Link]

- Google Patents. (n.d.). US5874547A - Diazotization of amines.

-

ScienceDirect. (2021). A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight. Retrieved from [Link]

-

ACS Publications. (2022). Linear and Nonlinear Optical Properties of Azobenzene Derivatives Modified with an (Amino)naphthalene Moiety. The Journal of Physical Chemistry B. Retrieved from [Link]

-

University of Calcutta. (n.d.). Organic Chemistry-4. Retrieved from [Link]

-

MDPI. (n.d.). Nonlinear Optics in Low-Dimensional Nanomaterials. Retrieved from [Link]

-

PubMed. (2014). NMR spectroscopy and X-ray characterisation of cationic N-heteroaryl-pyridylamido Zr(IV) complexes. Chemistry. Retrieved from [Link]

-

IntechOpen. (n.d.). Chemistry and Applications of Azo Dyes: A Comprehensive Review. Retrieved from [Link]

-

RSC Publishing. (n.d.). Synthesis, structure, and UV–VIS absorption spectra of azo dyes derived from (dialkylamino)thiazole dimers. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

-

ResearchGate. (2025). New Thiazoline-Tetralin Derivatives and Biological Activity Evaluation. Retrieved from [Link]

-

Hilaris Publisher. (2023). Advancements in Nonlinear Optics Using High-Power Lasers. Retrieved from [Link]

-

PubMed Central. (2021). Photoresponsive Amide-Based Derivatives of Azobenzene-4,4′-Dicarboxylic Acid—Experimental and Theoretical Studies. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). uv-visible light absorption spectra of azo dyes molecular structure chromophores disperse .... Retrieved from [Link]

-

RSC Publishing. (2022). Synthesis, characterization and application of a novel polyazo dye as a universal acid–base indicator. Retrieved from [Link]

-

Preprints.org. (n.d.). Infrared Spectroscopy for the Identification and Characterization of Organic Molecules. Retrieved from [Link]

-

MDPI. (2024). Biological Activities and Potential Applications of Phytotoxins. Retrieved from [Link]

-

Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

-

ResearchGate. (2018). SYNTHESIS AND CHARACTERIZATION OF 4-METHYL-2-PHENYL-4-((5-PHENYL-2H-TETRAZOL-2-YL)METHYL)-4,5-DIHYDROOXAZOLE. Retrieved from [Link]

-

ResearchGate. (2025). The azobenzene derivatives. Retrieved from [Link]

-

Journal of Chemical Health Risks. (2025). Design and Structural Characterization of Novel Azo-Theophylline as Acid-Base Indicator. Retrieved from [Link]

- Google Patents. (n.d.). CN101774929A - Preparation method of 2-methyl-4-nitrophenylamine.

-

ResearchGate. (2025). Spectroscopic (IR, Raman, UV, NMR) characterization and investigation of reactive properties of pyrazine-2-carboxamide by anti-bacterial, anti-mycobacterial, Fukui function, molecular docking and DFT calculations. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 6 - Organic Syntheses Procedure. Retrieved from [Link]

-

ResearchGate. (n.d.). The UV-vis spectrum of the novel azo dyes (5-8). Retrieved from [Link]

-

YouTube. (2022). Nonlinear and laser effects in optical microresonators made of different glasses Dr. Elena Anashkina. Retrieved from [Link]

-

PubMed. (2017). Novel 2-arylazoimidazole Derivatives as Inhibitors of Trypanosoma Cruzi Proliferation: Synthesis and Evaluation of Their Biological Activity. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of New Azo Compounds Based on N-(4-Hydroxypheneyl)maleimide and N-(4-Methylpheneyl)maleimide. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

-

Quora. (2021). Why are most azo compounds used as an acid base indicator?. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences and Research. (2014). OXAZOLINES: THEIR SYNTHESIS AND BIOLOGICAL ACTIVITY. Retrieved from [Link]

-

ResearchGate. (2025). NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. Retrieved from [Link]

-

Mol-Instincts. (2025). 4-methyl-N-phenylaniline. Retrieved from [Link]

-

Hilaris Publisher. (n.d.). Applications of Nonlinear Optics in Laser Systems. Retrieved from [Link]

-

MDPI. (n.d.). 4-Methyl/Phenyl-1,2,5,6-tetraazafluoranthen-3(2H)-ones Synthesis: Mechanistic Pathway Study and Single-Crystal X-ray Analysis of the Intermediates. Retrieved from [Link]

-

Hilaris Publisher. (n.d.). Advancements in Nonlinear Optics Using High-Power Lasers. Retrieved from [Link]

Sources

- 1. Synthesis, characterization and application of a novel polyazo dye as a universal acid–base indicator - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04930A [pubs.rsc.org]

- 2. uv-visible light absorption spectra of azo dyes molecular structure chromophores disperse red 19 azo dye spectrum dyes dyestuffs chromophore group spectra Doc Brown's chemistry revision notes [docbrown.info]

- 3. US5874547A - Diazotization of amines - Google Patents [patents.google.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. spcmc.ac.in [spcmc.ac.in]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. NMR spectroscopy and X-ray characterisation of cationic N-heteroaryl-pyridylamido Zr(IV) complexes: a further level of complexity for the elusive active species of pyridylamido olefin polymerisation catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight [comptes-rendus.academie-sciences.fr]

- 11. Synthesis, structure, and UV–VIS absorption spectra of azo dyes derived from (dialkylamino)thiazole dimers [ ] - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. quora.com [quora.com]

- 14. Photoresponsive Amide-Based Derivatives of Azobenzene-4,4′-Dicarboxylic Acid—Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. hilarispublisher.com [hilarispublisher.com]

- 16. hilarispublisher.com [hilarispublisher.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Thiazolotriazoles: Their Biological Activity and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. ijpsr.com [ijpsr.com]

solubility of 4-Methyl-2-p-tolylazo-phenylamine in various organic solvents

An In-Depth Technical Guide to the Solubility of 4-Methyl-2-p-tolylazo-phenylamine (C.I. Solvent Yellow 3)

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 4-Methyl-2-p-tolylazo-phenylamine, an azo dye commercially known as C.I. Solvent Yellow 3 (CAS 97-56-3). Intended for researchers, scientists, and professionals in drug development and materials science, this document synthesizes theoretical principles with practical, field-proven methodologies. It delves into the physicochemical properties of the compound, explores the governing principles of solubility, presents a qualitative solubility profile in a range of common organic solvents, and provides a detailed, replicable protocol for experimental solubility determination. The guide aims to equip the reader with the foundational knowledge required to effectively utilize and manipulate this compound in various solvent systems.

Introduction to 4-Methyl-2-p-tolylazo-phenylamine

4-Methyl-2-p-tolylazo-phenylamine, also known by synonyms such as 4-amino-2',3-dimethylazobenzene and C.I. Solvent Yellow 3, is a synthetic organic compound belonging to the single azo class of dyes.[1] Its molecular structure consists of two substituted benzene rings linked by a diazo group (-N=N-), which is the chromophore responsible for its characteristic yellow color.[1]

Key Physicochemical Properties:

-

Appearance: Yellow or brownish-yellow powder/crystals.[1][3][4]

-

Melting Point: Approximately 100 °C.[1]

The compound's industrial relevance lies in its use as a colorant for materials such as paraffin wax, plastics, and other non-aqueous systems where solubility in organic media is paramount.[1][5] Its structure, featuring large nonpolar aromatic regions, dictates its solubility behavior, making it a classic example of a hydrophobic molecule.

The Theoretical Framework of Solubility

The solubility of a solid solute in a liquid solvent is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be miscible. For a compound like 4-Methyl-2-p-tolylazo-phenylamine, several factors are at play.

2.1 Molecular Structure and Polarity

The molecule is predominantly nonpolar due to its two aromatic rings and methyl groups. This large hydrocarbon backbone favors interactions with nonpolar solvents through van der Waals dispersion forces. The presence of the azo group (-N=N-) and an amine group (-NH₂) introduces some polarity and the potential for hydrogen bonding, but these are largely overshadowed by the nonpolar regions. Consequently, the compound exhibits poor solubility in highly polar solvents like water.[1][3]

2.2 Hansen Solubility Parameters (HSP)

A more quantitative approach to predicting solubility is the Hansen Solubility Parameter (HSP) model. This framework deconstructs the total cohesive energy of a substance into three components:

-

δD: Energy from dispersion forces.

-

δP: Energy from polar forces.

The following diagram illustrates the relationship between the solute and representative solvents based on the "like dissolves like" principle.

Caption: Intermolecular forces driving solubility.

Qualitative Solubility Profile

Based on available chemical data, 4-Methyl-2-p-tolylazo-phenylamine exhibits a distinct solubility profile. The following table summarizes its performance in various common organic solvents. Note that this data is primarily qualitative.

| Solvent Class | Solvent Name | Solubility | Primary Interaction Mechanism |

| Aromatic | Toluene | Soluble[1] | Strong van der Waals forces, π-π stacking |

| Benzene | Soluble[4] | Strong van der Waals forces, π-π stacking | |

| Ketone | Acetone | Soluble[1] | Dipole-induced dipole, van der Waals forces |

| Alcohol | Ethanol | Soluble[1] | Hydrogen bonding (acceptor), van der Waals forces |

| Chlorinated | Dichloromethane | Soluble | Dipole-induced dipole, van der Waals forces |

| Chloroform | Soluble | Dipole-induced dipole, van der Waals forces | |

| Ester | Ethyl Acetate | Soluble | Dipole-induced dipole, van der Waals forces |

| Ether | Cellosolve | Soluble[1] | Dipole-induced dipole, van der Waals forces |

| Amide (Aprotic) | DMSO | Soluble | Strong dipole-induced dipole interactions |

| Aqueous | Water | Insoluble (<0.1 mg/mL)[3][4] | Hydrophobic effect; unfavorable energetics |

The high solubility in aromatic solvents like toluene is expected due to the similar nonpolar, aromatic nature of both solute and solvent, which allows for favorable π-π stacking interactions. Its solubility in polar aprotic solvents like acetone and DMSO is driven by strong dipole and dispersion forces. In alcohols such as ethanol, the amine group on the solute can act as a hydrogen bond donor, contributing to its solubility.[1]

Experimental Protocol: Isothermal Shake-Flask Method

To obtain quantitative solubility data, the isothermal (or equilibrium) shake-flask method is a reliable and widely used standard.[8] This protocol is designed to be a self-validating system by ensuring that a true equilibrium is reached.

4.1 Materials and Equipment

-

4-Methyl-2-p-tolylazo-phenylamine (solute)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm, PTFE or other solvent-compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector or a UV-Vis Spectrophotometer

4.2 Step-by-Step Procedure

-

Preparation: Add an excess amount of the solid solute to a series of vials. The presence of undissolved solid at the end of the experiment is critical to ensure saturation.

-

Solvent Addition: Accurately pipette a known volume (e.g., 5.0 mL) of the desired solvent into each vial.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm). Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure the solution is fully saturated.

-

Phase Separation: After equilibration, remove the vials and allow them to stand undisturbed in a temperature-controlled bath for at least 2 hours to let the excess solid settle.

-

Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately attach a syringe filter and dispense the filtered solution into a clean, pre-weighed vial. This step is crucial to remove any undissolved micro-particles.

-

Quantification:

-

Gravimetric Method: Evaporate the solvent from the filtered sample under a gentle stream of nitrogen or in a vacuum oven and weigh the remaining solid residue.

-

Spectroscopic/Chromatographic Method: Prepare a series of calibration standards of the solute in the same solvent. Dilute the filtered sample with a known factor to fall within the calibration range and measure its concentration using a pre-validated HPLC or UV-Vis method.[8]

-

-

Calculation: Calculate the solubility in units such as mg/mL or mol/L based on the amount of solute quantified in the known volume of the solvent.

The following diagram outlines this experimental workflow.

Caption: Workflow for the Isothermal Shake-Flask Method.

Safety and Handling

4-Methyl-2-p-tolylazo-phenylamine is a chemical that requires careful handling.

-

Health Hazards: It is suspected of causing cancer and may cause allergic skin reactions or dermatitis upon contact.[3][4][9]

-

Physical Hazards: As an azo compound, it can be explosive when suspended in air as a fine dust at certain concentrations.[3][9]

-

Handling Precautions: Always handle this compound in a well-ventilated area or fume hood.[9] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[9][10] Avoid creating dust.[9][10]

Conclusion

4-Methyl-2-p-tolylazo-phenylamine (C.I. Solvent Yellow 3) is a predominantly nonpolar azo dye with high solubility in aromatic, chlorinated, and polar aprotic organic solvents, and poor solubility in water. This profile is a direct consequence of its molecular structure, which is dominated by large, nonpolar aromatic rings. The principles of "like dissolves like" and Hansen Solubility Parameters provide a robust theoretical framework for understanding and predicting its behavior. For precise quantitative assessment, the isothermal shake-flask method coupled with chromatographic or spectroscopic analysis is the recommended experimental approach. Proper safety precautions are essential when handling this compound due to its potential health and physical hazards.

References

-

National Center for Biotechnology Information. (n.d.). C.I. Disperse Yellow 3. PubChem. Retrieved from [Link]

-

World Dye Variety. (2012, September 19). Solvent Yellow 3. Retrieved from [Link]

-

Chemos GmbH & Co.KG. (2022, June 27). Safety Data Sheet: C.I. Disperse Yellow 3. Retrieved from [Link]

-

LibreTexts. (2023, August 31). Solubility of Organic Compounds. Chemistry LibreTexts. Retrieved from [Link]

-

Hansen, C. M. (n.d.). Hansen Solubility Parameters. Retrieved from [Link]

- Google Patents. (n.d.). US20060053571A1 - Azo dyes soluble in organic solvents.

-

University of Malaya. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). o-Aminoazotoluene. PubChem. Retrieved from [Link]

-

Koch Color. (2017, August 19). Safety Data Sheet: C.I. Acid Yellow 3. Retrieved from [Link]

-

ResearchGate. (2018, October 13). Azo-Dye-Functionalized Polycarbonate Membranes for Textile Dye and Nitrate Ion Removal. Retrieved from [Link]

-

ResearchGate. (2018, August 7). Solubility of 4-methyl-2-nitroaniline in fourteen organic solvents from T = (278.15 to 313.15) K and mixing properties of solutions. Retrieved from [Link]

-

Abbott, S. (n.d.). HSP Basics | Practical Solubility Science. Retrieved from [Link]

-

The Dow Chemical Company. (2015, March 4). SAFETY DATA SHEET: AUTOMATE™ YELLOW 8HF Liquid Dye. Retrieved from [Link]

-

LibreTexts. (2024, November 19). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. Chemistry LibreTexts. Retrieved from [Link]

-

BioCrick. (n.d.). Solvent Yellow 3 | CAS:97-56-3. Retrieved from [Link]

-

Wikipedia. (n.d.). Hansen solubility parameter. Retrieved from [Link]

-

Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

-

MDPI. (n.d.). Substituent and Solvent Polarity on the Spectroscopic Properties in Azo Derivatives of 2-Hydroxynaphthalene and Their Difluoroboranes Complexes. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 4-Amino-4'-(dimethylamino)azobenzene (CAS 539-17-3). Retrieved from [Link]

-

SALTISE. (2021, March 22). Organic Chemistry: Introduction to Solubility. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4,4'-Diamino-2-methylazobenzene. PubChem. Retrieved from [Link]

Sources

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. 4-Amino-2',3-dimethylazobenzene | LGC Standards [lgcstandards.com]

- 3. C.I. DISPERSE YELLOW 3 | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. C.I. Disperse Yellow 3 | C15H15N3O2 | CID 17811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS 8003-22-3: Solvent Yellow 33 | CymitQuimica [cymitquimica.com]

- 6. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 7. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. chemos.de [chemos.de]

- 10. kochcolor.com [kochcolor.com]

A Technical Guide to the Synthesis of 4-Methyl-2-p-tolylazo-phenylamine Derivatives and Analogues

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-Methyl-2-p-tolylazo-phenylamine and its analogues. Azo compounds are a significant class of molecules, historically important as dyes and increasingly recognized for their potential in medicinal chemistry and materials science. This document details the foundational principles of the synthesis, which is centered around the diazotization of an aromatic amine followed by an azo coupling reaction. We present validated, step-by-step experimental protocols, methodologies for purification and characterization, and a discussion on the logical extension of these methods to produce a diverse library of derivatives. The causality behind experimental choices, critical safety considerations, and troubleshooting are emphasized to ensure scientific integrity and reproducibility.

Introduction: The Significance of Arylazo Amines

Arylazo compounds, characterized by the R−N=N−R' functional group, are notable for their extensive delocalized electron systems, which are responsible for their vibrant colors.[1] The parent compound of interest, 4-Methyl-2-p-tolylazo-phenylamine, belongs to the family of azo dyes. The synthesis of these molecules is a cornerstone of classical organic chemistry, typically involving a two-step process: the diazotization of a primary aromatic amine and the subsequent coupling of the resulting diazonium salt with an electron-rich aromatic partner.[2]

The versatility of this synthetic route allows for the creation of a vast array of derivatives by simply varying the amine and the coupling component.[3] This guide will focus on the synthesis of the title compound, derived from p-toluidine and m-toluidine, and provide a framework for synthesizing analogues by modifying the starting materials.

The Core Synthetic Strategy: Diazotization and Azo Coupling

The synthesis of 4-Methyl-2-p-tolylazo-phenylamine is achieved through a well-established two-stage reaction sequence.[2]

Stage 1: Diazotization of p-Toluidine The process begins with the conversion of a primary aromatic amine, in this case, p-toluidine, into a p-tolyldiazonium salt.[4] This reaction is conducted in a cold, acidic solution with sodium nitrite.

-

Causality of Conditions: The reaction must be performed at low temperatures (0–5 °C) because diazonium salts are thermally unstable and can decompose violently at higher temperatures or if isolated in a dry state.[5][6][7] An acidic medium, typically using hydrochloric acid, is essential to form nitrous acid (HNO₂) in situ from sodium nitrite, which is the key reagent for the diazotization.